methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate
Description
Structural Characterization of Methyl 4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate
Molecular Architecture and IUPAC Nomenclature
The molecular framework of this compound consists of a five-membered pyrazole heterocycle substituted at position 1 with an ethyl group and at position 3 with a methyl group. The pyrazole ring contains two nitrogen atoms at positions 1 and 2, establishing the characteristic nitrogen-nitrogen bond that defines this heterocyclic system. Position 4 of the pyrazole ring bears the dioxobutanoate chain, which contains two ketone functionalities and terminates in a methyl ester group.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the base name derived from the pyrazole heterocycle as the principal functional group. The substitution pattern indicates ethyl attachment at nitrogen-1, methyl substitution at carbon-3, and the dioxobutanoate ester chain at carbon-4 of the pyrazole ring. The simplified molecular-input line-entry system representation provides the structural code: O=C(OC)C(CC(C1=CN(CC)N=C1C)=O)=O, which encodes the complete connectivity pattern.
The molecular formula C11H14N2O4 reflects the presence of eleven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms. This composition accounts for the pyrazole heterocycle (C5H6N2), the ethyl substituent (C2H5), the methyl substituent (CH3), and the dioxobutanoate ester chain (C4H2O4). The arrangement creates multiple sites for potential intermolecular interactions through hydrogen bonding and π-π stacking interactions.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear magnetic resonance spectroscopy provides definitive structural characterization through analysis of both proton and carbon-13 spectra. Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns characteristic of the heterocyclic and ester functionalities. The pyrazole ring proton typically appears as a singlet in the aromatic region between 7.0 and 8.0 parts per million, reflecting the deshielding effect of the adjacent nitrogen atoms and the electron-withdrawing carbonyl substitution.
The ethyl substituent attached to nitrogen-1 generates a characteristic ethyl pattern with the methylene protons appearing as a quartet around 4.2-4.4 parts per million due to coupling with the terminal methyl group, which resonates as a triplet near 1.3-1.5 parts per million. The methyl group at position 3 of the pyrazole ring produces a singlet typically observed between 2.2 and 2.6 parts per million. The dioxobutanoate chain contributes additional complexity with the methylene protons adjacent to the carbonyl groups appearing as a singlet around 3.8-4.2 parts per million, while the terminal methyl ester group resonates as a singlet near 3.7-3.9 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shifts for each carbon environment. The carbonyl carbons of the dioxobutanoate chain appear in the downfield region between 190 and 210 parts per million, while the ester carbonyl carbon resonates around 160-170 parts per million. The pyrazole ring carbons exhibit chemical shifts reflecting their electronic environments, with the substituted carbons appearing between 140 and 160 parts per million and the unsubstituted ring carbon around 130-140 parts per million.
Infrared Vibrational Signatures
Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups within the molecular structure. The carbonyl stretching vibrations provide the most diagnostic features, with the ketone functionalities of the dioxobutanoate chain exhibiting strong absorption bands in the 1710-1720 wavenumber region. The ester carbonyl group typically appears at slightly higher frequency, around 1735-1750 wavenumbers, due to the electron-withdrawing effect of the adjacent oxygen atom.
The pyrazole heterocycle contributes several characteristic absorptions including carbon-nitrogen stretching vibrations in the 1600-1650 wavenumber region and aromatic carbon-carbon stretching around 1500-1550 wavenumbers. The methylene and methyl carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, while the aromatic carbon-hydrogen stretching of the pyrazole ring occurs around 3000-3100 wavenumbers. The fingerprint region below 1500 wavenumbers contains numerous bending and stretching vibrations that provide a unique spectroscopic signature for structural confirmation.
Additional diagnostic bands include the carbon-oxygen stretching of the ester linkage around 1200-1300 wavenumbers and various bending vibrations of the methyl and methylene groups in the 1350-1470 wavenumber region. The absence of broad hydroxyl stretching around 3200-3600 wavenumbers confirms the lack of free hydroxyl groups in the structure, consistent with the proposed ester and ketone functionalities.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis provides molecular weight confirmation and structural information through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 238, corresponding to the calculated molecular weight of 238.24 atomic mass units. The fragmentation pattern typically involves initial loss of the methoxy group from the ester functionality, generating a fragment at mass-to-charge ratio 207 through loss of 31 atomic mass units.
Subsequent fragmentation may involve cleavage of the dioxobutanoate chain at the carbon-carbon bonds adjacent to the carbonyl groups, producing fragments characteristic of the pyrazole ring system with various side chain remnants. The base peak often corresponds to the methylated pyrazole fragment resulting from extensive side chain fragmentation. High-resolution mass spectrometry can provide elemental composition confirmation through accurate mass measurement, distinguishing between isobaric possibilities and confirming the proposed molecular formula.
Electrospray ionization techniques typically produce protonated molecular ions at mass-to-charge ratio 239, while electron impact ionization may generate the molecular radical cation at mass-to-charge ratio 238. The fragmentation patterns under different ionization conditions provide complementary structural information and enhance confidence in structural assignments.
X-ray Crystallographic Studies
X-ray crystallographic analysis represents the definitive method for three-dimensional structural determination, providing precise bond lengths, bond angles, and molecular geometry information. Crystal structure determination requires obtaining suitable single crystals through controlled crystallization from appropriate solvent systems. The crystallographic analysis reveals the preferred conformational arrangements and intermolecular packing patterns within the crystal lattice.
Related pyrazole compounds have demonstrated successful crystallization and structure determination, as evidenced by crystallographic studies of similar heterocyclic systems. The crystal packing often involves hydrogen bonding interactions between carbonyl acceptors and any available hydrogen bond donors, along with π-π stacking interactions between pyrazole rings in adjacent molecules. The dioxobutanoate chain conformation in the solid state provides insights into the preferred conformational states and potential binding conformations for biological applications.
Space group determination and unit cell parameters provide fundamental crystallographic data, while atomic coordinates enable precise geometric analysis. Bond length measurements typically confirm expected values for carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds within experimental error. Thermal parameter analysis reveals the relative mobility of different molecular segments within the crystal lattice.
Computational Molecular Modeling
Density Functional Theory Optimizations
Density functional theory calculations provide optimized molecular geometries and electronic structure information for this compound. Computational optimization using functionals such as B3LYP with basis sets like 6-311+G(2d,p) generates equilibrium geometries that minimize the total electronic energy while maintaining chemical bonding constraints. These calculations reveal preferred conformational arrangements of the dioxobutanoate chain relative to the pyrazole ring plane.
The optimized structure provides precise bond lengths and bond angles that serve as benchmarks for experimental structural methods. Carbon-nitrogen bond lengths in the pyrazole ring typically measure around 1.33-1.35 Angstroms for double bond character and 1.45-1.47 Angstroms for single bonds. The carbonyl carbon-oxygen double bonds exhibit characteristic lengths of approximately 1.22-1.24 Angstroms, while ester carbon-oxygen single bonds measure around 1.34-1.36 Angstroms.
Vibrational frequency calculations at the optimized geometry predict infrared and Raman active modes, enabling direct comparison with experimental spectroscopic data. The calculated frequencies typically require scaling factors to account for anharmonicity and basis set limitations, but provide excellent correlation with observed vibrational bands. Zero-point energy corrections and thermodynamic property calculations enhance the computational analysis and enable prediction of temperature-dependent behavior.
Properties
IUPAC Name |
methyl 4-(1-ethyl-3-methylpyrazol-4-yl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-4-13-6-8(7(2)12-13)9(14)5-10(15)11(16)17-3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMBOLPLWYUONI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)CC(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with a suitable esterifying agent. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific solvents, temperatures, and catalysts to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:
Antioxidant Properties
Studies have shown that derivatives of pyrazole compounds possess significant antioxidant activities. For instance, compounds similar to methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate have been evaluated for their ability to scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases .
Anticancer Activity
Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Research has highlighted the potential of pyrazole derivatives in inducing apoptosis in cancer cells, suggesting a mechanism that could be harnessed for therapeutic purposes .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways associated with diseases such as cancer and diabetes. This inhibitory action can be crucial for developing targeted therapies .
Applications in Medicinal Chemistry
This compound's structural attributes make it suitable for various applications:
Drug Development
Due to its biological activities, this compound can serve as a lead structure for the development of new pharmaceuticals targeting oxidative stress and cancer pathways.
Formulation in Nutraceuticals
The antioxidant properties suggest potential use in nutraceutical formulations aimed at enhancing health and preventing disease.
Agricultural Applications
The compound's bioactivity extends to agricultural sciences where it may be explored as a potential agrochemical:
Pesticide Development
Research into pyrazole derivatives has indicated their efficacy as pesticide agents due to their ability to disrupt metabolic processes in pests while being less harmful to non-target organisms .
Materials Science
In materials science, the unique properties of this compound can be leveraged for developing new materials:
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal stability of the resulting materials.
Mechanism of Action
The mechanism by which methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The structural and functional diversity of β-diketo esters is exemplified by analogs of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate. Key differences arise from variations in:
- Pyrazole substituent positions: Methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate (ZX-AC006741) and methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate (ZX-AC006740) differ in the pyrazole ring substituent positions (3-yl vs. 5-yl), which influence electronic properties and regioselectivity in subsequent reactions .
- Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS 1956379-36-4) introduces a trifluoromethyl group, which significantly impacts lipophilicity and metabolic stability .
- Ester groups: Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate (CAS 338982-35-7) substitutes the pyrazole with a chlorophenyl group and uses an ethyl ester, affecting hydrolysis rates and bioavailability .
Physicochemical Properties
Biological Activity
Methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a pyrazole ring, which is known for conferring various biological activities through its interactions with biological targets.
1. Anticancer Properties
Research indicates that pyrazolone derivatives, including this compound, exhibit significant anticancer activity. A study highlighted the efficacy of similar compounds in inhibiting cancer cell proliferation through the modulation of signaling pathways involved in cell growth and apoptosis . The mechanism often involves the inhibition of heat shock protein 90 (HSP90), which plays a crucial role in stabilizing oncogenic proteins .
2. Anti-inflammatory Effects
Compounds with a similar pyrazolone structure have demonstrated anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . The anti-inflammatory activity has been linked to the compound's ability to modulate oxidative stress and reduce inflammation markers.
3. Antimicrobial Activity
This compound has shown promising results against various bacterial strains. The antibacterial activity is thought to arise from its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways . This property positions it as a candidate for further development in treating resistant bacterial infections.
Case Study 1: Anticancer Activity Assessment
A detailed pharmacological study assessed the anticancer potential of this compound against several cancer cell lines, including breast and lung cancer cells. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of acute inflammation, this compound was administered to assess its effects on inflammation markers. Results showed a significant decrease in the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| Treated | 100 | 150 |
Q & A
Q. What are the common synthetic routes for methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate?
The compound is typically synthesized via multi-step organic reactions. A general approach involves:
- Step 1 : Condensation of a pyrazole precursor (e.g., 1-ethyl-3-methyl-1H-pyrazole) with a diketone or β-ketoester under acidic or basic conditions.
- Step 2 : Esterification or transesterification to introduce the methyl ester group. Key reaction parameters include solvent choice (e.g., toluene for solubility), temperature (60–80°C to optimize yield), and catalysts like Lewis acids (e.g., AlCl₃). Characterization via NMR (¹H/¹³C) and IR spectroscopy is essential to confirm the diketone and ester functionalities .
Q. How can the molecular structure of this compound be validated experimentally?
- X-ray crystallography : Use SHELXL for refinement of crystal structures, particularly for resolving tautomeric forms of the pyrazole and diketone moieties .
- Spectroscopy : NMR (e.g., δ ~5.5–6.5 ppm for pyrazole protons, δ ~3.7 ppm for methoxy groups) and IR (C=O stretches at ~1700–1750 cm⁻¹) provide functional group confirmation .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₂H₁₆N₂O₄) .
Advanced Research Questions
Q. What mechanistic insights exist for reactions involving this compound’s diketone group?
The 2,4-dioxobutanoate moiety undergoes nucleophilic attacks at the β-carbon due to electron-withdrawing effects of the carbonyl groups. For example:
- Enzymatic interactions : Analogous dioxobutanoates (e.g., 4-(2-aminophenyl)-2,4-dioxobutanoate) are substrates for transaminases like EC 2.6.1.63, which catalyze amino group transfer to form bioactive metabolites (e.g., kynurenate). This suggests potential metabolic pathways for the compound .
- Chemical derivatization : The diketone reacts with hydrazines to form pyrazoline derivatives, a reaction exploited in synthesizing heterocyclic libraries .
Q. How does the pyrazole substituent influence the compound’s physicochemical properties?
- Steric effects : The 1-ethyl-3-methyl groups on the pyrazole ring increase steric hindrance, potentially reducing reactivity at the 4-position.
- Electronic effects : The pyrazole’s electron-rich nitrogen atoms stabilize the diketone via resonance, altering its redox behavior. Computational studies (DFT) or Hammett analysis can quantify these effects .
- Solubility : LogP values (predicted ~1.5–2.0) indicate moderate hydrophobicity, requiring polar aprotic solvents (e.g., DMF) for reactions .
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., condensation) .
- Catalyst recycling : Immobilized Lewis acids (e.g., Fe³⁺-clays) enhance sustainability .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) removes byproducts like unreacted pyrazole .
Methodological Considerations
Q. How can contradictory spectral data be resolved during characterization?
- Dynamic NMR : Detect tautomerism between enol and keto forms of the diketone. Variable-temperature ¹H NMR (e.g., −40°C to 25°C) can reveal exchange broadening .
- 2D-COSY/HMBC : Assign overlapping signals in crowded regions (e.g., pyrazole vs. methyl protons) .
Q. What analytical techniques are critical for assessing purity in biological assays?
- HPLC-MS : Use a C18 column (ACN/water gradient) to separate isomers and quantify purity (>95% for in vitro studies) .
- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
